tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl ester group. One common method involves the reaction of (3R)-3-amino-3-(hydroxymethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl ester group can influence the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The (3R) configuration and the presence of both amino and hydroxymethyl groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3/t10-/m1/s1 |
InChI Key |
BAMSJMDJDXMZDC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)N |
Origin of Product |
United States |
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